molecular formula C15H21F2N3O2 B248179 N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Numéro de catalogue B248179
Poids moléculaire: 313.34 g/mol
Clé InChI: XICMQOBCAKGYQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide, also known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a promising approach for the development of anticancer drugs.

Mécanisme D'action

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide targets the protein-protein interaction between MDM2 and p53, which is a critical pathway for the regulation of cell growth and apoptosis. MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation, thereby inhibiting its tumor-suppressive function. N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide binds to the hydrophobic pocket of MDM2 and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits cell proliferation and migration, and induces cell cycle arrest in the G1 phase. In addition, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been found to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer drug.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. It also has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has some limitations for lab experiments, including its low solubility in water and the need for high concentrations to achieve its desired effects.

Orientations Futures

There are several future directions for the development and application of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide. One area of research is to optimize its pharmacokinetic properties and improve its solubility to enhance its efficacy in vivo. Another direction is to investigate the potential of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in combination with other anticancer drugs to enhance its therapeutic effects. Furthermore, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be used as a tool compound to study the MDM2-p53 pathway and identify new targets for the development of anticancer drugs.
Conclusion:
N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a promising small molecule inhibitor that targets the MDM2-p53 pathway for the development of anticancer drugs. Its specificity and favorable pharmacokinetic properties make it an attractive candidate for further research and development. With ongoing studies and optimization, N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has the potential to become a safe and effective treatment option for various types of cancer.

Méthodes De Synthèse

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 4-(2-hydroxyethyl)piperazine and subsequent acylation with propanoyl chloride. The final product is obtained after purification using column chromatography and characterized using various spectroscopic techniques.

Applications De Recherche Scientifique

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has been extensively studied for its potential as an anticancer drug. In vitro studies have shown that N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies using mouse models have also demonstrated the efficacy of N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide in reducing tumor growth and increasing survival rates.

Propriétés

Nom du produit

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

Formule moléculaire

C15H21F2N3O2

Poids moléculaire

313.34 g/mol

Nom IUPAC

N-(3,4-difluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C15H21F2N3O2/c16-13-2-1-12(11-14(13)17)18-15(22)3-4-19-5-7-20(8-6-19)9-10-21/h1-2,11,21H,3-10H2,(H,18,22)

Clé InChI

XICMQOBCAKGYQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO

SMILES canonique

C1CN(CCN1CCC(=O)NC2=CC(=C(C=C2)F)F)CCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.